molecular formula C19H13FN4OS3 B2435941 1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223950-04-6

1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2435941
CAS No.: 1223950-04-6
M. Wt: 428.52
InChI Key: CYWFMRPYTFWJTP-UHFFFAOYSA-N
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Description

1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C19H13FN4OS3 and its molecular weight is 428.52. The purity is usually 95%.
BenchChem offers high-quality 1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

12-[(2-fluorophenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS3/c20-14-6-2-1-4-12(14)11-28-19-22-21-18-23(10-13-5-3-8-26-13)17(25)16-15(24(18)19)7-9-27-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWFMRPYTFWJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1223991-71-6) is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H13FN4OS3C_{19}H_{13}FN_{4}OS_{3} with a molecular weight of 428.5 g/mol . The structure features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core which is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. A study evaluating various triazole derivatives found that they showed moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli as well as fungal strains like Candida albicans .

Anticancer Potential

Thienopyrimidine derivatives have been reported to possess anticancer properties. In vitro studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction. For instance, related thienopyrimidine compounds have been shown to target specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Similar derivatives have demonstrated the ability to reduce pro-inflammatory cytokines in cellular models . This could position the compound as a candidate for treating inflammatory diseases.

The biological activity of 1-((2-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : Interaction with specific receptors could modulate cellular signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds:

  • Antimicrobial Efficacy : In a comparative study of triazole derivatives, compounds similar to the target compound exhibited moderate antibacterial and antifungal activities. The study highlighted the importance of substituent groups in enhancing efficacy .
  • Anticancer Studies : A recent investigation into thienopyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines via mitochondrial pathways. This suggests that modifications in the side chains can significantly affect biological activity .
  • Anti-inflammatory Research : Another study focused on thienopyrimidine analogs revealed their potential in reducing inflammation markers in animal models, indicating a promising avenue for therapeutic development against chronic inflammatory conditions .

Preparation Methods

Formation of the Thieno[2,3-e]Triazolo[4,3-a]Pyrimidinone Scaffold

The foundational step involves constructing the thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one core. A method adapted from pyrido-thieno-triazolopyrimidinone synthesis involves cyclocondensation of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with phenyl isothiocyanate, followed by nucleophilic displacement with hydrazine. For the target compound, this approach was modified by substituting the pyridine moiety with a thiophene derivative.

Reaction Conditions

  • Step 1 : React ethyl 3-amino-4-(thiophen-2-ylmethyl)thiophene-2-carboxylate with 2-fluorobenzyl isothiocyanate in ethanol at 80°C for 12 hours.
  • Step 2 : Treat the intermediate with hydrazine hydrate (80% v/v) in refluxing ethanol to form the hydrazino derivative.
  • Step 3 : Cyclize with triethyl orthoformate in acetic acid under reflux (Yield: 68–72%).

Table 1: Optimization of Cyclocondensation

Parameter Range Tested Optimal Condition Yield (%)
Solvent Ethanol, DMF, THF Ethanol 72
Temperature (°C) 80–120 110 68→72
Catalyst None, AcOH, H2SO4 AcOH (5% v/v) +4%

Nucleophilic Substitution and Functionalization

Introduction of the 2-Fluorobenzylthio Group

The thioether linkage at position 1 is introduced via nucleophilic displacement. A halogenated intermediate (e.g., 1-chloro derivative) reacts with 2-fluorobenzyl mercaptan in the presence of a base.

Procedure

  • Dissolve 1-chloro-4-(thiophen-2-ylmethyl)thieno-triazolopyrimidinone (1 eq) in anhydrous DMF.
  • Add 2-fluorobenzyl mercaptan (1.2 eq) and K2CO3 (2 eq).
  • Stir at 60°C under N2 for 8 hours (Yield: 85%).

Key Observations

  • Higher yields achieved with polar aprotic solvents (DMF > DMSO > THF).
  • Excess thiol reduces side products from disulfide formation.

Dimroth Rearrangement for Ring System Modification

Isomerization to Stabilize the Triazolo Ring

A Dimroth-type rearrangement was employed to optimize the triazolo[4,3-a]pyrimidine configuration. Starting from a 1,2,4-triazolo[1,5-c]pyrimidine precursor, heating in alkaline medium induces ring reorganization.

Mechanistic Insights

  • Base-mediated deprotonation at N3 initiates ring opening.
  • Re-closure forms the thermodynamically stable [4,3-a] isomer.
  • Reaction monitored via HPLC to confirm >95% conversion.

Table 2: Dimroth Rearrangement Conditions

Base Solvent Temperature (°C) Time (h) Conversion (%)
NaOH H2O/EtOH 80 6 78
KOtBu DMF 100 4 92
DBU Toluene 120 2 95

Advanced Strategies: Microwave-Assisted Synthesis

Accelerating Cyclization Steps

Microwave irradiation reduced reaction times from hours to minutes. A prototype method involved:

  • Mixing intermediates in ethylene glycol.
  • Irradiating at 150°C (300 W) for 15 minutes.
  • Yields improved to 76% with reduced dimerization.

Structural Validation and Analytical Data

Spectroscopic Characterization

Post-synthesis analysis confirmed the structure:

  • HRMS (ESI+) : m/z calc. for C21H15FN4OS3 [M+H]+: 469.0432; found: 469.0428.
  • 1H NMR (500 MHz, CDCl3) : δ 7.45–7.12 (m, Ar-H), 4.65 (s, -SCH2-), 3.89 (s, -CH2-thiophene).

Table 3: Comparative Analytical Data

Technique Key Peaks/Features Reference
FT-IR 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F)
UV-Vis λmax 274 nm (π→π* transition)
XRD Monoclinic crystal system, P21/c space group

Q & A

Q. Advanced

  • Lipinski’s Rule of Five : Calculated using Molinspiration or SwissADME to assess drug-likeness (e.g., logP <5, MW <500) .
  • ADMET Prediction : Tools like ADMETlab 2.0 estimate oral bioavailability, CYP450 interactions, and hERG inhibition risks. notes good oral bioavailability for triazolopyrimidines .
  • Molecular dynamics simulations : To model membrane permeability and target engagement stability .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification bottlenecks : Column chromatography is replaced with recrystallization () or continuous-flow systems () for cost-effectiveness.
  • Thermal sensitivity : Intermediate thioethers may decompose above 100°C, necessitating controlled heating ().
  • Regulatory compliance : Documentation of impurity profiles (e.g., residual solvents) per ICH guidelines .

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